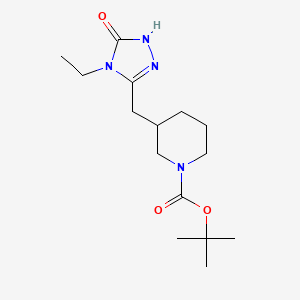

tert-butyl 3-((4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Beschreibung

This compound features a piperidine ring substituted at the 3-position with a methyl group linked to a 4-ethyl-5-oxo-1,2,4-triazoline moiety, protected by a tert-butyloxycarbonyl (Boc) group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins requiring heterocyclic recognition .

Eigenschaften

IUPAC Name |

tert-butyl 3-[(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O3/c1-5-19-12(16-17-13(19)20)9-11-7-6-8-18(10-11)14(21)22-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWBFLCSHLBLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)CC2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, play a significant role in cell biology and are used for the treatment of various disorders in the human body.

Mode of Action

Indole derivatives, which share some structural similarities, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Core Heterocyclic Moieties

- Target Compound : Contains a 1,2,4-triazoline ring with an ethyl substituent at N4 and a ketone at C3.

- BGY Ligand (PDB: BGY) : Features a pyrazolo[4,3-c]pyridine core with halogenated aryl substituents (4-chloro-3-iodophenyl) and a morpholinylpropyl chain .

- Nitroimidazole Derivatives : Include nitroimidazole or nitrofuryl groups, where nitro substitutions enhance antimycobacterial activity .

Key Differences :

- Unlike nitroimidazoles, the target compound lacks nitro groups but includes an ethyl-oxo motif, which may influence electronic properties and hydrogen-bonding capacity.

Substituent Analysis

- Target Compound : The ethyl group on the triazole may increase lipophilicity, while the Boc group on piperidine aids crystallinity.

- BGY Ligand : The iodophenyl and morpholinyl groups enhance steric bulk and solubility, respectively .

- Nitroheterocycles : Nitro groups improve redox activity but may increase toxicity .

Physicochemical Properties

Hypothetical data based on structural analogs (Table 1):

Notes:

- The Boc group in the target compound reduces polarity compared to BGY’s morpholine.

- Nitroimidazole derivatives exhibit higher aqueous solubility due to nitro-group hydration .

Role of Substituents

- Target Compound : The ethyl-oxo triazole may mimic carbonyl interactions in enzyme active sites, similar to ketone-containing inhibitors.

- BGY Ligand : Halogenated aryl groups likely mediate hydrophobic interactions in protein binding pockets .

- Nitroimidazoles : Nitro groups enable redox activation, crucial for antimycobacterial effects .

Computational Similarity Assessment

Methods like Tanimoto coefficients or molecular docking (using tools such as SHELX and ORTEP-III ) highlight:

- The target compound shares <30% structural similarity with BGY due to divergent core rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.